molecular formula C10H13NO2 B1270757 3-Amino-3-(4-methylphenyl)propanoic acid CAS No. 68208-18-4

3-Amino-3-(4-methylphenyl)propanoic acid

Cat. No. B1270757
Key on ui cas rn: 68208-18-4
M. Wt: 179.22 g/mol
InChI Key: XPDAKEOBPKFUAH-UHFFFAOYSA-N
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Patent
US04598077

Procedure details

To 10 ml of p-tolualdehyde, were added 180 ml of ethanol, 9.8 g of malonic acid, and 15.8 g of ammonium acetate. The mixture was refluxed for 5 hours. After cooling, the insolubles were removed by filtration. After addition of 100 ml of water, the filtrate was adjusted to pH 7.0 with 1N hydrochloric acid, and the precipitated crystals were collected by filtration to yield 5.4 g of β-amino-β-(4-methylphenyl)propionic acid; m.p. 228°-229° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[C:10]([OH:16])(=[O:15])[CH2:11]C(O)=O.C([O-])(=O)C.[NH4+:21]>C(O)C>[NH2:21][CH:7]([C:4]1[CH:5]=[CH:6][C:1]([CH3:9])=[CH:2][CH:3]=1)[CH2:11][C:10]([OH:16])=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
9.8 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
15.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the insolubles were removed by filtration
ADDITION
Type
ADDITION
Details
After addition of 100 ml of water
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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